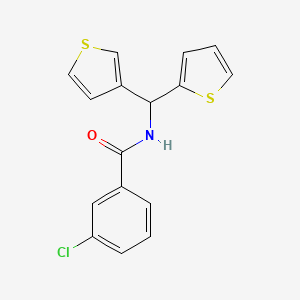

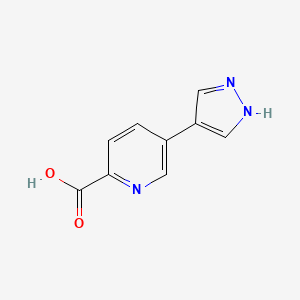

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

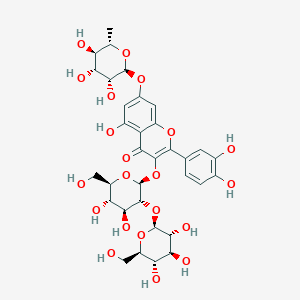

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a chemical compound that has gained significant scientific interest in recent years. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds involves the modification of natural products and the active substructure splicing method . A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The substituted nicotinic acid was acyl chlorinated with oxalyl chloride to obtain acyl chloride. The substituted thiophen-2-amine was converted into the desired N-(thiophen-2-yl) nicotinamide derivatives through acylation with the obtained acyl chloride under basic conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- The thiophene derivative 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is involved in the synthesis of various thieno[2,3-d]pyrimidine derivatives, which highlights its potential in facilitating diverse chemical reactions and creating new compounds (Abdelrazek, Mohamed, & Elsayed, 2008).

- The compound has been utilized in the synthesis of new 3-Chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides, demonstrating its utility in producing novel chemical structures (Ried, Oremek, & Guryn, 1980).

Crystal Structure Analysis

- The crystal structure of similar thiophene derivatives has been studied, indicating the relevance of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide in crystallography and materials science (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).

Chemical Reactions and Synthesis

- It is involved in the preparation of 3,5-Disubstituted 1,2,4-Thiadiazoles, suggesting its role in the synthesis of complex chemical structures, which could have implications in various scientific and industrial applications (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985).

- This compound is also used in the Vilsmeier-Haack reaction, forming heterocyclic annelated compounds from tetrahydrobenzocyclohepten-5-ones, showcasing its versatility in organic synthesis (Peesapati & Anuradha, 2000).

Molecular Studies and Interactions

- Structural studies have been conducted on similar 3-chloro-N derivatives, providing insights into molecular interactions and stability, which could be relevant for the understanding and application of 3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Antimicrobial and Biological Activity

- Some thiourea derivatives, structurally related to this compound, have demonstrated antipathogenic activity, suggesting potential biological or medicinal applications of similar compounds (Limban, Marutescu, & Chifiriuc, 2011).

Wirkmechanismus

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Result of Action

Some thiophene derivatives have been reported to exhibit antifungal activity , suggesting that they may have similar effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

3-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS2/c17-13-4-1-3-11(9-13)16(19)18-15(12-6-8-20-10-12)14-5-2-7-21-14/h1-10,15H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXDHCFQHNZUMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[3-(ethoxycarbonylamino)-5-iodothiophene-2-carbonyl]amino]-2-methylpropanoate](/img/structure/B2442742.png)

![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

![7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2442753.png)

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)